molecular formula C15H21N7O3 B2670368 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide CAS No. 938869-27-3

2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide

Cat. No. B2670368
CAS RN: 938869-27-3
M. Wt: 347.379
InChI Key: FRMJHGSHUIEPJT-UHFFFAOYSA-N
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Description

The compound “2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with an acetamide group. The tert-butyl group is a common substituent in organic chemistry .

Scientific Research Applications

Novel Heterocyclic Compounds Synthesis

Research has demonstrated the synthesis of novel heterocyclic compounds through various reactions involving structurally related compounds to 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide. For instance, the Diels-Alder reactions with heterodienophiles have been utilized to produce triazines and oxadiazines, showcasing the chemical versatility and reactivity of related precursors (Ried, Reiher, & Jan, 1987). Similarly, N-(4-Arylpiperazinoalkyl)acetamide derivatives of purine diones were synthesized, displaying affinity for serotonin and dopamine receptors, indicating potential therapeutic applications (Żmudzki et al., 2015).

Mosquito-larvicidal and Antibacterial Properties

Another area of research has focused on the development of compounds with mosquito-larvicidal and antibacterial properties. Novel thiadiazolotriazin-4-ones, sharing structural motifs with this compound, were synthesized and found to exhibit moderate activities against malaria vectors and bacterial pathogens, suggesting their potential as drug candidates (Castelino et al., 2014).

Reactivity and Derivative Synthesis

The reactivity of related compounds has been extensively studied, leading to the synthesis of various derivatives with potential biological activities. For example, the synthesis of triazinone derivatives explored their larvicidal and antimicrobial activities, revealing the structural features responsible for these activities (Kumara et al., 2015). This research underscores the importance of structural modifications in enhancing biological properties.

Antimicrobial Activity of Heterocycles

Further investigations into heterocyclic compounds incorporating the antipyrine moiety have demonstrated significant antimicrobial properties. These studies have provided valuable insights into the design of new molecules with enhanced antimicrobial efficacy, showcasing the potential for developing novel antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3/c1-15(2,3)8-6-21-10-11(19(4)14(25)20(5)12(10)24)17-13(21)22(18-8)7-9(16)23/h6-7H2,1-5H3,(H2,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMJHGSHUIEPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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